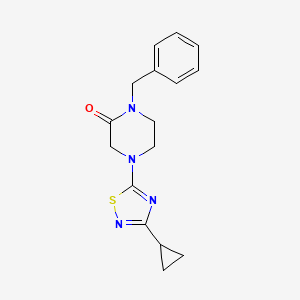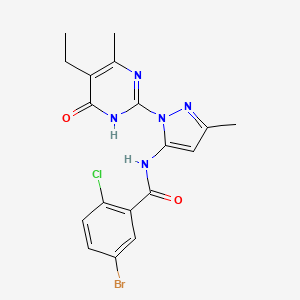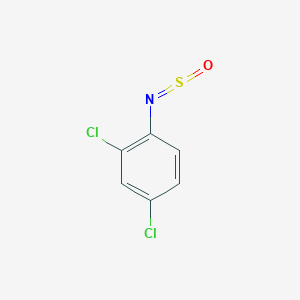
Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 86953-89-1 . It has a molecular weight of 227.3 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H21NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Asymmetric Synthesis of Chiral Pyrrolidines
- Tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate plays a key role in the asymmetric synthesis of chiral pyrrolidines. An efficient synthesis process has been developed using nitrile anion cyclization, demonstrating its utility in creating chiral pyrrolidine compounds with high yields and enantiomeric excess (Chung et al., 2005).
Crystal Structure Analysis
- The compound has been synthesized and characterized, including X-ray diffraction studies. This has provided valuable insights into its crystal structure and the impact of various substitutions on its molecular configuration (Naveen et al., 2007).
Synthesis of Novel Macrocyclic Inhibitors
- It has been used in the synthesis of highly functionalized 2-pyrrolidinones. This process led to the creation of novel macrocyclic Tyk2 inhibitors, demonstrating the compound's potential in medicinal chemistry (Sasaki et al., 2020).
Production of Fluorinated Compounds
- The compound has been utilized in the synthesis of fluorinated compounds, such as (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate, indicating its versatility in creating diverse chemical structures (Funabiki et al., 2008).
Hydrogen Bonding Studies
- Research on the tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate variant has provided insights into hydrogen bonding behavior, particularly in the context of alkyne and carbamate interactions. This contributes to understanding molecular interactions and arrangement (Baillargeon et al., 2014).
Development of Antiinflammatory Agents
- Derivatives of this compound have been synthesized and evaluated for their potential as antiinflammatory agents. This indicates the compound's application in pharmaceutical research (Ikuta et al., 1987).
Preparation of Piperidine Derivatives
- The compound has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This showcases its utility in creating complex organic structures, important in various chemical syntheses (Moskalenko & Boev, 2014).
Continuous Flow Synthesis
- A one-step continuous flow synthesis method using tert-butyl acetoacetates, amines, and 2-bromoketones, including this compound, has been reported. This represents an innovative approach in chemical manufacturing processes (Herath & Cosford, 2010).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)8-10-6-5-7-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPCTIGKKLFXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

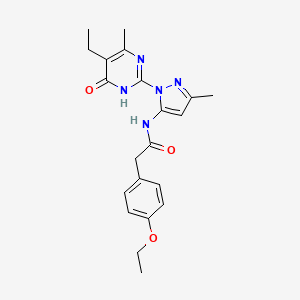
![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2826882.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)
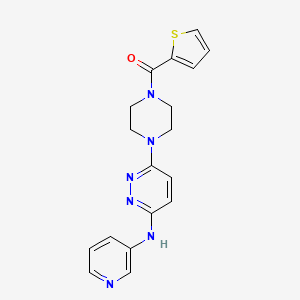

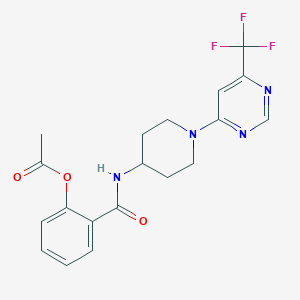
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2'-cyano-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2826892.png)
